Product packaging for 2-(tert-Butyl)-6-(trifluoromethyl)pyridine(Cat. No.:)

2-(tert-Butyl)-6-(trifluoromethyl)pyridine

Cat. No.: B11925813
M. Wt: 203.20 g/mol
InChI Key: YAJMMCMMKZYNLO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F3N B11925813 2-(tert-Butyl)-6-(trifluoromethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-tert-butyl-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H12F3N/c1-9(2,3)7-5-4-6-8(14-7)10(11,12)13/h4-6H,1-3H3

InChI Key

YAJMMCMMKZYNLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)C(F)(F)F

Origin of Product

United States

The Enduring Significance of the Pyridine Scaffold

Pyridine (B92270), a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in a vast array of chemical applications. Their utility stems from a combination of factors including their aromaticity, the presence of a basic nitrogen atom, and the ability to be functionalized at various positions on the ring. This versatility has led to their widespread use in:

Pharmaceuticals: The pyridine ring is a common motif in numerous drugs due to its ability to engage in hydrogen bonding and other interactions with biological targets.

Agrochemicals: Many herbicides, fungicides, and insecticides incorporate pyridine-based structures. nih.govresearchoutreach.orgjst.go.jp

Catalysis: Pyridine derivatives serve as essential ligands in transition metal catalysis, influencing the reactivity and selectivity of chemical transformations.

Materials Science: The electronic properties of pyridines make them valuable components in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

The Interplay of Steric and Electronic Forces: Tert Butyl and Trifluoromethyl Substituents

The properties of a pyridine (B92270) ring are profoundly influenced by its substituents. The combination of a tert-butyl group and a trifluoromethyl group on the same pyridine ring, as in the case of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine, sets up a fascinating interplay of steric and electronic effects.

The tert-Butyl Group: This bulky substituent exerts a significant steric effect . Its sheer size can hinder the approach of reactants to the nitrogen atom and the adjacent positions on the ring. This steric hindrance is a well-known strategy to create non-nucleophilic bases, such as 2,6-di-tert-butylpyridine (B51100), which can abstract protons without interfering with other electrophilic centers in a reaction mixture. orgsyn.orgnih.gov

The Trifluoromethyl Group: In stark contrast, the trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This has several consequences for the pyridine ring:

Reduced Basicity: The electron-withdrawing nature of the -CF3 group decreases the electron density on the nitrogen atom, making the pyridine less basic.

Modified Reactivity: It can alter the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring.

Enhanced Lipophilicity: The -CF3 group can increase the lipophilicity of a molecule, a property often tuned in drug design to improve membrane permeability. mdpi.com

The combination of these two groups at the 2 and 6 positions would create a unique electronic and steric environment around the pyridine nitrogen, potentially leading to novel reactivity and applications.

Research Horizons for Fluorinated and Bulky Pyridine Derivatives

Strategies for Introducing tert-Butyl and Trifluoromethyl Moieties onto the Pyridine Core

The installation of tert-butyl and trifluoromethyl groups onto a pre-existing pyridine ring or the construction of the ring with these substituents already in place are the two main approaches for the synthesis of this compound.

Direct Functionalization Approaches

Direct C-H functionalization of pyridine offers an atom-economical approach to the synthesis of substituted pyridines. However, achieving the desired 2,6-disubstitution pattern with two different groups presents significant challenges in terms of regioselectivity.

The direct trifluoromethylation of pyridines has been a subject of intense research. researchgate.netacs.orgnih.gov Methods often involve the generation of trifluoromethyl radicals or the use of nucleophilic trifluoromethylating agents. For instance, a highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed using an N-methylpyridine quaternary ammonium (B1175870) activation strategy. acs.orgnih.gov This method, however, typically favors functionalization at the 2- and 4-positions. The presence of a pre-existing substituent, such as a tert-butyl group, would direct the incoming trifluoromethyl group, but achieving specific 6-position substitution on a 2-tert-butylpyridine (B1266198) via direct C-H activation is not straightforward and can lead to a mixture of products.

Similarly, direct tert-butylation of pyridine can be achieved, for example, by reacting pyridine with tert-butyllithium, which is reminiscent of the Chichibabin reaction. wikipedia.org However, this method often leads to a mixture of mono- and di-substituted products, and controlling the reaction to yield solely the 2-tert-butylpyridine can be challenging. The subsequent direct trifluoromethylation of 2-tert-butylpyridine would then face the regioselectivity issues mentioned above. Therefore, while direct functionalization is an attractive concept, it is often not the preferred method for the synthesis of highly specific, asymmetrically disubstituted pyridines like this compound due to the lack of precise regiochemical control.

Pyridine Ring Construction from Substituted Precursors

A more versatile approach to control the substitution pattern on the pyridine ring is to construct the ring from acyclic precursors that already contain the desired tert-butyl and trifluoromethyl moieties. nih.govjst.go.jp This strategy allows for the unambiguous placement of the substituents.

One common method involves the condensation of a trifluoromethyl-containing building block with other precursors to form the pyridine ring. researchoutreach.org For example, a multicomponent Kröhnke reaction can be employed to synthesize 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate. researchgate.net To synthesize the target molecule, a similar strategy could be envisioned where a β-dicarbonyl compound or an enone bearing a tert-butyl group is reacted with a trifluoromethylated building block and an ammonia (B1221849) source.

Another approach is the cyclocondensation of a 1,5-dicarbonyl compound or its equivalent, where one of the carbonyl groups is adjacent to a tert-butyl group and the other to a trifluoromethyl group. Treatment with an ammonia source would then lead to the formation of the desired 2,6-disubstituted pyridine. While conceptually straightforward, the synthesis of the required acyclic precursors can be complex.

Synthesis of Halogenated Trifluoromethylpyridines as Building Blocks

A highly effective and widely used strategy for the synthesis of this compound involves the preparation of a 2-halo-6-(trifluoromethyl)pyridine intermediate, which can then undergo a cross-coupling reaction to introduce the tert-butyl group. nih.govjst.go.jp

Chlorination and Fluorination of Picoline Derivatives

The synthesis of halogenated trifluoromethylpyridines often starts from picoline (methylpyridine) derivatives. nih.govjst.go.jp The methyl group can be converted to a trichloromethyl group via chlorination, which is then transformed into a trifluoromethyl group through a fluorine exchange reaction.

For the synthesis of 2-chloro-6-(trifluoromethyl)pyridine (B1580974), 2-chloro-6-methylpyridine (B94459) can be used as a starting material. The methyl group is first chlorinated to a trichloromethyl group, followed by fluorination. A process for the production of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) involves the liquid phase fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride (B91410). google.com This reaction can also yield 2-chloro-6-(trifluoromethyl)pyridine as a co-product. google.com

Simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures over a transition metal catalyst is another industrial method to produce chlorotrifluoromethylpyridines. nih.gov

Chlorine/Fluorine Exchange Reactions

The Halex (halogen exchange) reaction is a powerful tool for the synthesis of fluorinated pyridines. This reaction involves the substitution of a chlorine atom with a fluorine atom using a fluoride salt, such as potassium fluoride or cesium fluoride, often in a polar aprotic solvent like DMSO or NMP at elevated temperatures.

For instance, 2,6-dichloropyridine (B45657) can be selectively monofluorinated to give 2-chloro-6-fluoropyridine. The remaining chlorine atom can then be subjected to a cross-coupling reaction. Alternatively, a trichloromethyl group on the pyridine ring can be converted to a trifluoromethyl group via a Halex reaction. For example, 2-chloro-6-(trichloromethyl)pyridine can be treated with a fluorinating agent to yield 2-chloro-6-(trifluoromethyl)pyridine. google.com The efficiency and regioselectivity of the Halex reaction are influenced by the reaction conditions and the substitution pattern of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds and are widely used in the synthesis of substituted pyridines. youtube.com For the final step in the synthesis of this compound, a cross-coupling reaction between a 2-halo-6-(trifluoromethyl)pyridine and a tert-butylating agent is a highly effective strategy.

The most common precursors for this reaction are 2-bromo-6-(trifluoromethyl)pyridine (B62328) or 2-chloro-6-(trifluoromethyl)pyridine. ambeed.comsigmaaldrich.comchemdad.com 2-Bromopyridines are generally more reactive than their chloro-analogs in palladium-catalyzed couplings. organic-chemistry.org

The choice of the tert-butylating agent and the specific cross-coupling protocol (e.g., Suzuki, Negishi, or Kumada) depends on the availability of reagents and the desired reaction conditions.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound

Coupling ReactionHalo-pyridine Precursortert-Butylating AgentCatalyst/Ligand System (Example)
Suzuki Coupling 2-Bromo-6-(trifluoromethyl)pyridinetert-Butylboronic acid or its estersPd(OAc)₂ / SPhos
Negishi Coupling 2-Bromo-6-(trifluoromethyl)pyridineDi-tert-butylzincPd(PPh₃)₄
Kumada Coupling 2-Chloro-6-(trifluoromethyl)pyridinetert-Butylmagnesium chlorideNi(dppp)Cl₂

The Suzuki-Miyaura coupling involves the reaction of a halopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.orgresearchgate.netnih.govnih.gov The reaction of 2-bromo-6-(trifluoromethyl)pyridine with tert-butylboronic acid, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (e.g., SPhos), would be a viable route to the target compound.

The Negishi coupling utilizes an organozinc reagent, such as di-tert-butylzinc, which is coupled with the halopyridine under palladium or nickel catalysis. organic-chemistry.orgresearchgate.netwikipedia.orgrsc.orgnih.gov Negishi couplings are known for their high functional group tolerance and reactivity. The reaction between 2-bromo-6-(trifluoromethyl)pyridine and di-tert-butylzinc in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) is a promising approach. organic-chemistry.org

The Kumada coupling employs a Grignard reagent, such as tert-butylmagnesium chloride, and is often catalyzed by nickel complexes, although palladium catalysts can also be used. This method is particularly effective for coupling with less reactive chloro-pyridines.

These cross-coupling reactions offer a convergent and highly modular approach to the synthesis of this compound, allowing for the late-stage introduction of the tert-butyl group onto a pre-functionalized trifluoromethylpyridine core.

Suzuki-Miyaura Coupling for Aryl-Pyridine Linkages.nih.govnih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating aryl-pyridine linkages. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. nih.gov Recent advancements have expanded the scope of this reaction to include sulfonyl fluorides as coupling partners. For instance, the cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and their pinacol (B44631) esters has been successfully demonstrated. nih.govresearchgate.net

These reactions can be effectively catalyzed by Pd(dppf)Cl2 at temperatures ranging from 65 to 100 °C. nih.govresearchgate.net Notably, the process is tolerant of water and oxygen, which can simplify the experimental setup. nih.govresearchgate.net The yields of the desired 2-arylpyridines vary from modest to good, depending on the specific structure of the boronic ester used. nih.govresearchgate.net This methodology provides a valuable route to a diverse range of 2-arylpyridine derivatives. nih.gov

Amination Reactions for Nitrogen-Containing Derivatives.nih.govresearchgate.net

Amination reactions are crucial for introducing nitrogen-containing functional groups into organic molecules. One notable method for preparing nitrogen-15 (B135050) labeled pyridine derivatives involves the reaction of a corresponding pyrylium (B1242799) salt with ¹⁵NH₄Cl. nih.gov This reaction proceeds efficiently in a sodium acetate-acetic acid buffer. Specifically, 2,6-di-tert-butylpyrylium perchlorate (B79767) can be converted to 2,6-di-tert-butylpyridine (B51100) with a high conversion rate of 95%. nih.gov This labeled compound is particularly useful for studying acid-base interactions on solid acid catalysts using ¹⁵N nuclear magnetic resonance. nih.gov

Photochemical amination reactions using nitrenes offer another avenue for constructing carbon-nitrogen bonds. researchgate.net These reactions often utilize transition metal catalysts to manage the reactivity of the nitrene intermediate. Recent research has focused on the use of iminoiodinanes in amination reactions under visible light, providing a metal-free alternative. researchgate.net

Synthetic Routes to Specific Derivatives of this compound

Preparation of 3,4-Disubstituted Pyridine Derivatives (e.g., diols, ethynyl (B1212043), bistriflates).nih.gov

A series of 3,4-disubstituted pyridine derivatives can be synthesized from highly substituted trifluoromethyl-substituted 4-hydroxypyridine (B47283) precursors. nih.gov The synthesis of pyridine-3,4-diol (B75182) derivatives is achieved through the deprotection of 3-alkoxypyridinol precursors. For example, the benzyl-protected pyridine can be deprotected to the corresponding diol via hydrogenolysis using palladium on charcoal. nih.gov

These diols can be further converted into bistriflates, which serve as versatile substrates for palladium-catalyzed cross-coupling reactions. nih.gov For instance, Sonogashira coupling of the bistriflate with a terminal alkyne can introduce ethynyl groups at the 3 and 4 positions of the pyridine ring. nih.gov

Table 1: Spectroscopic Data for Selected 3,4-Disubstituted Pyridine Derivatives nih.gov

Compound¹H NMR (CDCl₃, 500 MHz)¹³C NMR (CDCl₃, 126 MHz)¹⁹F NMR (CDCl₃, 470 MHz)
2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bistriflate δ = 1.51 (s, 9H, t-Bu), 7.71 (s, 1H, 5-H)δ = 29.5, 40.0 (q, s, t-Bu), 112.1 (dq, ³JCF = 3.2 Hz, C-5), 118.5, 119.8 (2 q, ¹JCF = 321 Hz each, OTf), 120.0 (q, ¹JCF = 275 Hz, CF₃), 147.2 (q, ²JCF = 36.9 Hz, C-6), 136.0, 149.4, 166.5 (3 s, C-2, C-3, C-4)δ = -68.3 (s, CF₃), -71.1, -72.4 (2 s, OTf)
2-tert-Butyl-3,4-diethynyl-6-(trifluoromethyl)pyridine δ = 1.54 (s, 9H, t-Bu), 3.57, 3.92 (2 s, 2H, C≡CH), 7.56 (s, 1H, 5-H)δ = 28.7, 39.9 (q, s, t-Bu), 79.5, 79.7, 86.5, 92.5 (2 s, 2 d, C≡CH), 120.1 (dq, ³JCF = 2.8 Hz, C-5), 121.1 (q, ¹JCF = 274 Hz, CF₃), 121.3 (q, ⁴JCF = 1.2 Hz, C-4), 137.0 (s, C-3), 144.5 (q, ²JCF = 35.3 Hz, C-6), 171.0 (s, C-2)δ = -68.4 (s, CF₃)

Synthesis of Substituted 2,2'-Bipyridine (B1663995) Ligands Incorporating tert-Butyl and Trifluoromethyl Groups.nih.govnih.govwisc.eduresearchgate.net

Substituted 2,2'-bipyridine ligands are of significant interest in coordination chemistry and catalysis. nih.gov A straightforward and ligand-free synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) has been developed. nih.govnih.govwisc.eduresearchgate.net This method involves the nickel-catalyzed reductive homocoupling of the corresponding 2-chloropyridines, using manganese powder as the reducing agent. nih.govnih.govwisc.eduresearchgate.net

The synthesis starts with the preparation of the 2-chloropyridine (B119429) precursor. For example, 4-tert-butylpyridine (B128874) is first oxidized to its N-oxide, which then reacts with POCl₃ to yield 4-tert-butyl-2-chloropyridine. nih.gov The subsequent nickel-catalyzed dimerization in DMF with manganese powder produces the desired bipyridine ligand in good yield. nih.gov The use of manganese is critical, as replacing it with zinc dust leads to hydrodehalogenation instead of coupling. nih.gov

Green Chemistry Approaches in the Synthesis of Trifluoromethylpyridine Derivatives.nih.gov

Green chemistry principles are increasingly being applied to the synthesis of fluorinated compounds to develop more environmentally friendly and cost-effective processes. nih.gov One such approach involves the one-pot, three-component reaction of aromatic aldehydes, ethyl trifluoroacetoacetate, and thiourea (B124793) or urea (B33335) under solvent-free conditions at room temperature by grinding. nih.gov This method, which uses p-toluenesulfonic acid as a catalyst, has been shown to be simple, efficient, and does not require hazardous organic solvents. nih.gov While this specific example leads to trifluoromethyl-substituted hexahydropyrimidines, the underlying principles of solvent-free reactions and multi-component strategies are applicable to the broader field of trifluoromethylpyridine synthesis, aiming to reduce waste and energy consumption. nih.govrsc.org

Nucleophilic Aromatic Substitution Reactions on Halogenated Trifluoromethylpyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings. In the context of halogenated trifluoromethylpyridines, the trifluoromethyl group plays a crucial role in activating the ring towards nucleophilic attack.

The presence of a strongly electron-withdrawing group, such as a trifluoromethyl group, on a pyridine ring makes it susceptible to nucleophilic aromatic substitution. jst.go.jp This is particularly true for pyridines, which are already electron-deficient aromatic systems. jst.go.jpyoutube.com The attack of a nucleophile on a halopyridine disrupts the aromaticity of the ring, forming a high-energy anionic intermediate. youtube.comstackexchange.com The stability of this intermediate is key to whether the substitution reaction will proceed. stackexchange.com

For pyridine systems, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com When the attack occurs at these positions, the resulting anionic intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the 3-position does not allow for this charge delocalization onto the nitrogen. stackexchange.com

The rate of SNAr reactions on halogenated pyridines can be influenced by the nature of the halogen leaving group. While a common trend in SNAr reactions is F > Cl ≈ Br > I, this is not always the case, especially in pyridinium (B92312) systems where the mechanism can be more complex. nih.gov For instance, studies on N-methylpyridinium compounds have shown a different leaving group order, indicating that the rate-determining step may not be the initial nucleophilic addition. nih.gov

Recent research has explored methods to enhance the reactivity of 2-halopyridines towards SNAr. One such approach involves the formation of 2-halopyridinium ketene (B1206846) hemiaminals, which are exceptionally reactive towards nucleophilic substitution with various nucleophiles, including thiols, at room temperature. chemrxiv.org

The following table summarizes the typical reactivity of halogenated trifluoromethylpyridines in SNAr reactions:

Reagent/ConditionProduct TypeKey Observations
Thiol/Thiolate Nucleophiles2-ThiopyridinesCan require elevated temperatures and strong bases, but methods for room temperature substitution exist. chemrxiv.org
Amines2-AminopyridinesCommon reaction, often requiring heat. youtube.com
Hydroxide (B78521)2-HydroxypyridinesCan be challenging; may require harsh conditions or specific solvent systems. google.comgoogle.com

Steric Hindrance Effects of the tert-Butyl Group on Reaction Pathways

The tert-butyl group is a bulky substituent that exerts significant steric hindrance, profoundly influencing the course of chemical reactions. This steric bulk can hinder the approach of reactants to the adjacent reaction center, often leading to slower reaction rates or favoring alternative reaction pathways.

In the context of nucleophilic substitution reactions, the size of the alkyl group attached to the reaction center can dramatically affect the accessibility of the electrophilic carbon to the incoming nucleophile. libretexts.org For instance, in SN2 reactions, the rate decreases as the steric bulk around the reaction site increases. vedantu.com Tertiary alkyl halides, such as tert-butyl chloride, are generally unreactive in SN2 reactions due to the severe steric hindrance created by the three methyl groups, which block the backside attack of the nucleophile. vedantu.comyoutube.com

This principle of steric hindrance is also applicable to reactions involving pyridine rings. The presence of a tert-butyl group at the 2-position of a pyridine ring can shield the nitrogen atom and the adjacent C2 carbon from attack. acs.orgacs.org This has been observed in studies of hindered pyridine bases like 2,6-di-tert-butylpyridine, which show reduced reactivity towards Lewis acids and alkylating agents compared to less hindered pyridines. acs.org

For this compound, the tert-butyl group can be expected to influence reactions at both the C2 position and the pyridine nitrogen. For example, in nucleophilic aromatic substitution reactions where a nucleophile attacks the C2 carbon, the bulky tert-butyl group would sterically hinder the approach of the nucleophile. libretexts.org Similarly, reactions that involve coordination to the pyridine nitrogen, such as quaternization, would also be slowed down by the steric bulk of the ortho-tert-butyl group. acs.org

The table below illustrates the general impact of the tert-butyl group on different reaction types:

Reaction TypeEffect of tert-Butyl GroupRationale
SN2 at C2-positionSignificant rate decreaseSteric hindrance prevents backside attack of the nucleophile. vedantu.comyoutube.com
Nucleophilic Aromatic Substitution at C2Hindered approach of nucleophileThe bulky group physically blocks the path to the electrophilic carbon. libretexts.org
Reaction at Pyridine NitrogenReduced basicity and nucleophilicitySteric hindrance around the nitrogen lone pair. acs.orgacs.org
Reactions at other ring positionsMinimal direct steric effectThe influence of the tert-butyl group diminishes with distance.

Influence of the Trifluoromethyl Group on Aromatic Reactivity and Electron Density

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that significantly alters the electronic properties of an aromatic ring to which it is attached. jst.go.jpnih.gov This influence stems from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the ring.

The Hammett constant for the trifluoromethyl group is 0.54, indicating its strong electron-withdrawing nature. nih.gov This is in contrast to a single fluorine atom, which can act as a weak electron-donating group through resonance. The trifluoromethyl group, however, is treated as a purely electron-withdrawing group in compound development. nih.gov

When attached to a pyridine ring, the trifluoromethyl group further depletes the already electron-deficient ring of electron density. jst.go.jp This has several important consequences for the reactivity of the pyridine system:

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the CF₃ group makes the pyridine ring more susceptible to attack by nucleophiles. jst.go.jp This is a key principle utilized in the synthesis of many agrochemicals and pharmaceuticals containing the trifluoromethylpyridine moiety. jst.go.jpnih.gov For example, the presence of a trifluoromethyl group on a pyridine ring can facilitate intramolecular nucleophilic aromatic substitution reactions, leading to degradation under certain conditions. nih.gov

Deactivation towards Electrophilic Aromatic Substitution: Conversely, the reduced electron density deactivates the ring towards attack by electrophiles. Electrophilic substitution on trifluoromethyl-substituted pyridines is generally more difficult to achieve than on unsubstituted pyridine.

Increased Acidity of N-H in Pyridinium Ions: The electron-withdrawing effect of the CF₃ group increases the acidity of a proton attached to the pyridine nitrogen.

Modification of Physicochemical Properties: The introduction of a trifluoromethyl group can have a significant impact on properties such as the acid dissociation constant, metabolism, and biomolecular affinity of a compound. nih.gov It also affects the hydrophobicity of the molecule. nih.gov

The following table summarizes the electronic effects of the trifluoromethyl group on a pyridine ring:

PropertyInfluence of Trifluoromethyl GroupExplanation
Electron Density of the RingDecreasedStrong inductive electron withdrawal by the three fluorine atoms. jst.go.jpnih.gov
Reactivity towards NucleophilesIncreasedThe ring becomes more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate. jst.go.jpnih.gov
Reactivity towards ElectrophilesDecreasedThe electron-poor ring is less attractive to electrophiles.
Basicity of Pyridine NitrogenDecreasedThe electron-withdrawing group reduces the availability of the lone pair on the nitrogen.

Hydrolysis and Derivatization Reactions (e.g., to 2-hydroxypyridines)

The conversion of halogenated pyridines to their corresponding hydroxypyridines is a crucial transformation in the synthesis of various valuable compounds. In the case of trifluoromethyl-substituted pyridines, this hydrolysis can be influenced by the electronic effects of the trifluoromethyl group and the reaction conditions employed.

The hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine to 2-hydroxy-6-(trifluoromethyl)pyridine is a well-documented process. google.comgoogle.com However, this transformation is not always straightforward. For instance, treatment of 2-chloro-6-(trifluoromethyl)pyridine with aqueous sodium hydroxide under reflux conditions may result in no hydrolysis. google.comgoogle.com Similarly, reaction with 35% hydrochloric acid at 150°C leads to only a trace amount of the hydrolyzed product. google.comgoogle.com

To achieve efficient hydrolysis, more forcing conditions or specific solvent systems are often necessary. One successful approach involves the use of a solvent such as dimethyl sulfoxide (B87167) (DMSO) or tert-amyl alcohol with an aqueous base. google.comgoogle.com Another method employs a solvent-free process where 2-chloro-6-(trifluoromethyl)pyridine is heated with a concentrated aqueous alkali metal hydroxide in a sealed vessel at temperatures of at least 140°C under autogenous pressure. google.com This high-temperature, high-pressure method provides the product in good yield and in a suitable physical form. google.com

The reactivity of the starting halopyridine is also a key factor. For example, 2-fluoro-6-(trifluoromethyl)pyridine can be hydrolyzed under somewhat milder conditions compared to its chloro-analogue, reacting with an alkali metal hydroxide at temperatures ranging from 50°C to 160°C. google.com

Beyond simple hydrolysis, other derivatization reactions of trifluoromethyl-substituted pyridines are also of significant interest. For example, the reaction of tri-tert-butylaluminum with pyridine results in a disproportionation reaction. rice.edu The versatility of trifluoromethylpyridine derivatives is further highlighted by their use as building blocks in the synthesis of more complex heterocyclic systems. researchgate.net For instance, 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile can be selectively reacted with various nucleophiles to produce a wide range of highly substituted trifluoromethylated pyridines. researchgate.net

The table below provides an overview of hydrolysis and derivatization reactions of halogenated trifluoromethylpyridines:

Starting MaterialReagents and ConditionsProductKey Features
2-Chloro-6-(trifluoromethyl)pyridineAqueous NaOH, refluxNo reactionThe pyridine ring is deactivated towards simple hydrolysis. google.comgoogle.com
2-Chloro-6-(trifluoromethyl)pyridineAq. alkali metal hydroxide, sealed vessel, ≥140°C2-Hydroxy-6-(trifluoromethyl)pyridineHigh-yielding, solvent-free process. google.com
2-Chloro-6-(trifluoromethyl)pyridineAq. NaOH, DMSO or tert-amyl alcohol, reflux2-Hydroxy-6-(trifluoromethyl)pyridineSolvent-based method for effective hydrolysis. google.comgoogle.com
2-Fluoro-6-(trifluoromethyl)pyridineAlkali metal hydroxide, 50-160°C2-Hydroxy-6-(trifluoromethyl)pyridineThe fluoro-substituent is a better leaving group in this context. google.com
2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrileVarious nucleophiles (C, S, etc.)Substituted trifluoromethylpyridinesA versatile building block for diverse derivatives. researchgate.net

Coordination Chemistry and Ligand Design with 2 Tert Butyl 6 Trifluoromethyl Pyridine Derivatives

Design Principles for Bulky Pyridine (B92270) Ligands in Transition Metal Chemistry

The design of bulky pyridine ligands is a powerful strategy in transition metal chemistry to control the coordination number and geometry of metal complexes. Large, sterically demanding groups positioned near the nitrogen donor atom can prevent the coordination of multiple ligands, leading to complexes with lower coordination numbers than might otherwise be expected. vu.nl This steric hindrance can also be used to create a specific "pocket" around the metal center, influencing the binding of other substrates and directing the stereochemistry of reactions.

Key design principles for bulky pyridine ligands include:

Steric Influence: The size and shape of the bulky substituents dictate the degree of steric protection around the metal center. This can be used to stabilize reactive species, prevent unwanted side reactions, and control the approach of substrates in catalytic cycles. vu.nl

Electronic Tuning: The electronic properties of the substituents can be modulated to influence the electron density at the metal center. Electron-withdrawing groups, for instance, can increase the Lewis acidity of the metal, while electron-donating groups can enhance its nucleophilicity. nih.govmdpi.com

Preorganization: The rigidity of the ligand backbone can pre-organize the donor atoms for coordination, reducing the entropic penalty of complex formation and leading to more stable complexes. rsc.org Bridging units between pyridine rings, as seen in bipyridine or terpyridine systems, are a common strategy to achieve this. rsc.orgrsc.org

The interplay of these principles allows for the rational design of ligands that can fine-tune the properties of transition metal complexes for specific applications, ranging from catalysis to materials science.

Chelation Modes and Coordination Geometries in Metal Complexes

The compound 2-(tert-butyl)-6-(trifluoromethyl)pyridine typically acts as a monodentate ligand, coordinating to a metal center through its nitrogen atom. However, derivatives of this compound, where it is incorporated into a larger molecular framework, can exhibit various chelation modes. For instance, when linked to other donor groups, it can form part of a bidentate or tridentate ligand system. mdpi.com

The coordination geometry of the resulting metal complexes is highly dependent on the nature of the metal ion, the other ligands present, and the steric and electronic properties of the this compound moiety. Common geometries observed in complexes with substituted pyridine ligands include:

Square Planar: Often seen with d⁸ metal ions like Pd(II) and Pt(II). nih.govnih.gov

Tetrahedral: Can be observed with various metal ions, including Zn(II) and Cu(II), particularly when bulky ligands are involved that favor a less crowded coordination sphere. ajol.infomdpi.com

Octahedral: A common geometry for many transition metals, including Co(II) and Ir(III), often involving multiple ligands or multidentate ligand systems. researchgate.netnih.govnih.gov

Trigonal Bipyramidal: This less common geometry can be induced by sterically demanding ligands that dictate a five-coordinate environment. nih.gov

Influence of tert-Butyl and Trifluoromethyl Substituents on Ligand Properties

The presence of both a tert-butyl and a trifluoromethyl group on the pyridine ring of this compound imparts a unique combination of steric and electronic properties to the ligand.

The tert-butyl group is a large and sterically demanding substituent. vu.nl Its presence at the 2-position of the pyridine ring creates significant steric hindrance around the nitrogen donor atom. This steric bulk has several important consequences for the coordination environment of a metal complex:

Enforced Low Coordination Numbers: The steric clash between the tert-butyl group and other ligands can prevent the coordination of a large number of ligands, favoring the formation of complexes with lower coordination numbers.

Creation of a Protective Pocket: The bulky group can create a well-defined pocket around the metal center, which can be exploited to control the access of substrates in catalytic reactions, potentially leading to enhanced selectivity. vu.nl

Influence on Bond Angles and Distances: The steric repulsion between the tert-butyl group and other parts of the complex can lead to distortions in the coordination geometry, affecting bond angles and lengths. ub.edu

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com Its placement at the 6-position of the pyridine ring significantly influences the electronic properties of the ligand and its interaction with a metal center:

Reduced Basicity of the Pyridine Nitrogen: The strong inductive effect of the -CF₃ group withdraws electron density from the pyridine ring, making the nitrogen atom less basic and a weaker σ-donor.

Enhanced π-Acceptor Character: The electron-withdrawing nature of the -CF₃ group can enhance the π-acceptor ability of the pyridine ligand. researchgate.net This allows for stronger back-bonding from electron-rich metal centers, which can stabilize low-valent metal complexes.

Modification of Redox Potentials: The electronic influence of the -CF₃ group can alter the redox potentials of the resulting metal complexes, which is a crucial parameter in the design of catalysts for redox-based reactions.

The combination of the steric bulk from the tert-butyl group and the electronic effects of the trifluoromethyl group makes this compound a valuable ligand for creating unique coordination environments with finely tuned properties.

Synthesis and Characterization of Metal Complexes Featuring this compound-based Ligands

A variety of metal complexes incorporating ligands derived from or analogous to this compound have been synthesized and characterized, showcasing the versatility of this ligand framework across the transition series.

Iridium(III) Complexes: Octahedral Ir(III) complexes have been a focus of research, particularly for applications in catalysis and medicinal chemistry. nih.govnih.gov For example, cyclometalated iridium complexes featuring substituted phenylpyridine ligands are known. orgsyn.org The synthesis of these complexes often involves the reaction of an iridium(III) precursor, such as IrCl₃·nH₂O, with the appropriate ligands in a suitable solvent, often at elevated temperatures. Characterization is typically performed using NMR spectroscopy (¹H and ¹⁹F), mass spectrometry, and single-crystal X-ray diffraction to confirm the structure and coordination geometry.

Zinc(II) Complexes: Zinc(II) complexes with substituted pyridine ligands have been investigated for their potential biological activity and as models for zinc-containing enzymes. ajol.inforsc.orgresearchgate.net The synthesis of Zn(II) complexes is generally straightforward, involving the reaction of a zinc(II) salt (e.g., ZnCl₂ or Zn(OAc)₂) with the ligand in a solvent like methanol (B129727) or ethanol. rsc.orgnih.gov The resulting complexes can exhibit various coordination geometries, including tetrahedral and octahedral, depending on the stoichiometry and the nature of the other ligands present. ajol.inforesearchgate.net

Palladium(II) and Platinum(II) Complexes: Square planar Pd(II) and Pt(II) complexes with pyridine-based ligands are of significant interest for their applications in catalysis and as potential anticancer agents. nih.govnih.govresearchgate.net The synthesis of these complexes often involves the reaction of a palladium(II) or platinum(II) precursor, such as [PdCl₂(cod)] or [PtCl₂(DMSO)₂], with the ligand. nih.gov The steric and electronic properties of the ligands play a crucial role in determining the stability and reactivity of these complexes. researchgate.net For instance, bulky ligands can influence the accessibility of the metal center, which is a key factor in their catalytic activity and biological interactions. nih.gov

Cobalt(II) and Copper(II) Complexes: Cobalt(II) and Copper(II) complexes with substituted pyridine ligands have been explored for their interesting magnetic properties and potential catalytic and biological applications. researchgate.netnih.gov Syntheses typically involve the reaction of a Co(II) or Cu(II) salt with the ligand in an appropriate solvent. mdpi.comresearchgate.net The resulting complexes can adopt various geometries, such as octahedral for Co(II) and square pyramidal or distorted tetrahedral for Cu(II). mdpi.comresearchgate.netnih.gov The trifluoromethyl group can influence the ligand field strength and, consequently, the electronic and magnetic properties of the complexes. nsf.gov

Below is a table summarizing some of the metal complexes synthesized with ligands analogous to this compound and their key characterization data.

Metal IonAncillary Ligands/Ligand SystemCoordination GeometryKey Characterization Techniques
Ir(III) Terdentate and C^N ligandsOctahedralNMR, Mass Spectrometry, X-ray Diffraction
Zn(II) Carboxylate, bipyridineTetrahedral, OctahedralIR, NMR, X-ray Diffraction
Pd(II) Dithiolate, dichlorideSquare PlanarNMR, UV-Vis, X-ray Diffraction, CV
Pt(II) Dithiolate, dichlorideSquare PlanarNMR, UV-Vis, X-ray Diffraction, CV
Co(II) Schiff baseOctahedralIR, UV-Vis, X-ray Diffraction, Magnetic Susceptibility
Cu(II) Schiff base, terpyridineDistorted Square Planar, Square PyramidalIR, UV-Vis, ESR, X-ray Diffraction

Catalytic Applications of 2 Tert Butyl 6 Trifluoromethyl Pyridine Derived Systems

Homogeneous Catalysis Utilizing Bulky Pyridine (B92270) Ligands

In homogeneous catalysis, the steric and electronic properties of ligands are paramount in dictating the reactivity and selectivity of a metal center. Sterically demanding ligands, often referred to as "bulky" ligands, play a crucial role by influencing the coordination number of the metal, promoting the formation of coordinatively unsaturated species that are often the active catalysts. nih.govacs.org The 2-(tert-Butyl)-6-(trifluoromethyl)pyridine scaffold is a prime example of a sterically hindered ligand. The tert-butyl group at the C2 position ortho to the nitrogen donor atom creates a significant steric shield around the metal center to which it coordinates.

This steric hindrance can be advantageous in several catalytic processes. For instance, in cross-coupling reactions, bulky ligands are known to facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. nih.govacs.org By creating a crowded coordination sphere, these ligands can promote the dissociation of product from the metal center, thereby regenerating the active catalyst and increasing turnover rates. Ruthenium complexes featuring the sterically bulky 2,6-bis(tert-butylthiomethyl)pyridine pincer ligand, for example, have shown exceptionally high activity in transfer hydrogenation, a result attributed in part to the ligand's steric profile. acs.org Similarly, highly hindered C2-symmetric chiral pyridine derivatives have been synthesized to act as ligands for transition metals in asymmetric catalysis. researchgate.net While direct catalytic applications of the non-chiral this compound as a simple bulky ligand are not extensively documented, its structural characteristics suggest significant potential. It can be envisioned to stabilize low-coordinate, highly reactive metal complexes, similar to other bulky pyridine and phosphine (B1218219) ligands, which could be beneficial for challenging transformations that require open coordination sites on the metal catalyst. nih.gov

Transition Metal Catalysis with Trifluoromethylpyridine Ligands

The incorporation of a trifluoromethyl (CF3) group onto a pyridine ligand dramatically alters its electronic properties, which in turn modulates the catalytic activity of the coordinated metal center. The CF3 group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov When placed at the 6-position of the pyridine ring, it significantly reduces the electron density of the aromatic system and, consequently, the Lewis basicity of the pyridine nitrogen.

Hydroamination and Hydroaminoalkylation Reactions

Hydroamination and hydroaminoalkylation are atom-economical reactions that form C-N bonds by the addition of an N-H bond or an α-C-H bond of an amine across an unsaturated C-C bond, respectively. These transformations are of great interest but are often challenging, particularly with unactivated olefins. Transition metal catalysts are essential to facilitate this process. While specific examples employing this compound in this context are scarce, related systems highlight the potential. Cationic iridium(I) and rhodium(I) complexes have been shown to be effective catalysts for the intramolecular hydroamination of aminoalkynes. researchgate.net In these systems, the ligand framework, including its steric bulk, plays a critical role in the catalyst's efficiency. researchgate.net Iridium complexes featuring other functionalized pyridine ligands are also known to be active in catalytic transformations. researchgate.netnih.gov The combination of steric bulk and electron-withdrawing character in this compound could, in principle, be leveraged to develop active catalysts for hydroamination by stabilizing the required metal species and promoting the key bond-forming steps.

Photoredox Catalysis (e.g., Trifluoromethylation)

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling radical-mediated transformations under exceptionally mild conditions. One of its prominent applications is the direct trifluoromethylation of arenes and heteroarenes. nih.govnih.gov This process typically involves a photocatalyst, such as [Ru(bpy)3]Cl2, which, upon excitation by visible light, can generate a trifluoromethyl radical (•CF3) from a suitable precursor like triflyl chloride (TfCl) or trifluoromethyl iodide (CF3I). nih.govcapes.gov.br This highly reactive radical can then add to electron-rich (hetero)aromatic rings, followed by an oxidation and deprotonation sequence to afford the trifluoromethylated product. nih.gov

This methodology has been successfully applied to a wide range of substrates, including various pyridine and thiophene (B33073) derivatives. beilstein-journals.org The direct C-H functionalization avoids the need for pre-functionalized starting materials, offering a more efficient route to valuable trifluoromethylated compounds. nih.govcapes.gov.brcore.ac.uk

EntrySubstrateProduct(s)Yield (%)
11,3,5-Trimethoxybenzene2-Trifluoromethoxy-1,3,5-trimethoxybenzene74
2Anisole4-Trifluoromethoxyanisole / 2-Trifluoromethoxyanisole65 (9:1)
31,3-Benzodioxole5-Trifluoromethoxy-1,3-benzodioxole65
42,6-Lutidine4-Trifluoromethoxy-2,6-lutidine65
5Pyrimidine5-Trifluoromethoxypyrimidine60
62-Chloropyridine (B119429)2-Chloro-5-trifluoromethoxypyridine55
7Thiophene2-Trifluoromethoxythiophene50
Table 1: Scope of photoredox trifluoromethoxylation of various arenes and heteroarenes in continuous-flow. Data sourced from beilstein-journals.org.

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The performance of these catalysts is highly dependent on the supporting ligands. Ligands derived from this compound offer a compelling combination of properties for these reactions. The steric bulk of the tert-butyl group is known to promote the formation of monoligated L1Pd(0) species, which are highly active and can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govacs.org

Simultaneously, the electron-withdrawing CF3 group modifies the electronic character of the palladium center. This can be crucial for reactions involving electron-rich or electron-poor coupling partners. For instance, in a study of Pd(II) complexes with various substituted pyridine ligands, the electronic nature of the substituents was shown to have a direct impact on the efficiency of Suzuki–Miyaura and Heck reactions. acs.org While palladium-catalyzed coupling with 2-halopyridines can be challenging, the use of specialized ligands, often bulky and electron-rich phosphines like X-Phos, has enabled efficient transformations, such as the synthesis of pyridine-2(1H)-ones from 2-chloropyridines. nih.gov The unique sterics and electronics of a this compound ligand could thus provide access to novel reactivity in challenging cross-coupling scenarios. sigmaaldrich.comnih.gov

Asymmetric Catalysis with Chiral Pyridine-Oxazoline Derivatives

A particularly successful application of the trifluoromethylpyridine framework is in asymmetric catalysis, through the synthesis of chiral pyridine-oxazoline (PyOx) ligands. acs.org These bidentate N,N-ligands have proven to be highly effective in a variety of enantioselective transformations. A key example is the ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. acs.org This ligand combines the electronic influence of the trifluoromethyl group with the well-defined chiral environment of the tert-butyl-substituted oxazoline (B21484) ring.

An improved, nearly quantitative synthesis of this ligand involves the condensation of 5-(trifluoromethyl)picolinonitrile with L-tert-Leucinol, catalyzed by ZnCl2. acs.org When complexed with palladium(II) trifluoroacetate, this chiral ligand is a highly active and enantioselective catalyst for the conjugate addition of arylboronic acids to cyclic N-sulfonylketimines, producing chiral benzosultams. acs.org The reaction proceeds with excellent yields and enantioselectivities for a range of substrates. The development of scalable synthetic routes for related ligands like (S)-t-BuPyOx further underscores the importance and accessibility of this ligand class for asymmetric catalysis. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide>9992
24-Methylphenylboronic acid3-(p-Tolyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide>9992
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide>9992
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide>9993
53-Chlorophenylboronic acid3-(3-Chlorophenyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide>9994
62-Hydroxyphenylboronic acid3-(2-Hydroxyphenyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide9092
Table 2: Homogeneous catalysis results for the enantioselective addition of arylboronic acids to an N-sulfonylketimine using a catalyst derived from (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. Data sourced from acs.org.

Reusability and Immobilization Strategies for Pyridine-Based Catalysts

The high cost and potential toxicity of transition metal catalysts make their recovery and reuse a critical goal for sustainable chemistry. Immobilizing homogeneous catalysts on solid supports is a leading strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter.

This approach has been successfully applied to the chiral pyridine-oxazoline catalyst system discussed previously. The (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole ligand has been immobilized on a PS-PEG TentaGel S NH2 support. acs.orgsemanticscholar.org Although the anchored catalyst showed a slight decrease in enantioselectivity and a four-fold reduction in reaction rate compared to its homogeneous counterpart, it demonstrated remarkable stability. The immobilized catalyst was reused for ten consecutive reaction cycles in the synthesis of a chiral benzosultam with only a minor loss of activity and selectivity. acs.orgsemanticscholar.org Furthermore, its use in a continuous flow system led to even higher turnover numbers, showcasing the industrial potential of such immobilized systems. Other strategies for immobilizing pybox ligands, for example by functionalizing the pyridine ring and grafting onto silica, have also been developed, highlighting the broad interest in creating reusable catalysts from this ligand class. nih.govnih.govresearchgate.net

SystemCycleTime (h)Yield (%)ee (%)
Homogeneous12>9992
Immobilized18>9989
Immobilized28>9989
Immobilized38>9988
Immobilized48>9989
Immobilized58>9988
Immobilized68>9988
Immobilized78>9988
Immobilized88>9988
Immobilized98>9988
Immobilized1089888
Table 3: Comparison of homogeneous vs. immobilized catalyst performance and recyclability in the synthesis of 3-phenyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide. Data sourced from acs.orgsemanticscholar.org.

Spectroscopic and Structural Characterization of 2 Tert Butyl 6 Trifluoromethyl Pyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of the related compound 2,6-di-tert-butylpyridine (B51100), characteristic signals are observed. The protons on the tert-butyl groups appear as a singlet at approximately 1.35 ppm. The aromatic protons on the pyridine (B92270) ring produce signals at around 7.07 ppm and 7.47 ppm. chemicalbook.com For 2-methoxy-3-(trifluoromethyl)pyridine (B55313), the proton signals appear at δ 8.32 (d, J = 4.0 Hz, 1H), δ 7.84 (d, J = 8.0 Hz, 1 H), δ 6.95 (dd, J = 4.0 Hz, 1H), and δ 4.03 (s, 3H) ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum of 2-methoxy-3-(trifluoromethyl)pyridine shows distinct resonances for each carbon atom. The chemical shifts are observed at δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), and 54.1 ppm. rsc.org The coupling of the carbon signals with the fluorine atoms of the trifluoromethyl group provides additional structural confirmation.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For 2-(trifluoromethyl)pyridine (B1195222), a singlet is observed at approximately -65.12 ppm (relative to an external standard). rsc.orgspectrabase.com In 2-methoxy-3-(trifluoromethyl)pyridine, the trifluoromethyl group appears as a singlet at δ -64.03 ppm. rsc.org The chemical shift of the ¹⁹F signal can be sensitive to the electronic environment of the trifluoromethyl group, making it a useful probe for studying substituent effects.

Table 1: NMR Spectroscopic Data for 2-(tert-Butyl)-6-(trifluoromethyl)pyridine Analogues

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
2,6-Di-tert-butylpyridine 1.35 (s, 18H), 7.07 (t, 1H), 7.47 (d, 2H) Not available Not applicable
2-(Trifluoromethyl)pyridine Not available Not available -65.12 (s)
2-Methoxy-3-(trifluoromethyl)pyridine 8.32 (d), 7.84 (d), 6.95 (dd), 4.03 (s) 161.0, 150.6, 136.4 (q), 123.2 (q), 116.0, 113.4 (q), 54.1 -64.03 (s)

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ufl.edu The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). libretexts.org

For aromatic compounds like pyridines, characteristic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹. libretexts.orgvscht.cz The in-ring C-C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz The presence of a trifluoromethyl group introduces strong C-F stretching absorptions, which are typically found in the range of 1350-1100 cm⁻¹. The tert-butyl group will exhibit characteristic C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Ranges for Functional Groups in this compound

Functional Group Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H 3100 - 3000 Stretch
Alkyl C-H (tert-butyl) 3000 - 2850 Stretch
C=C and C=N (pyridine ring) 1600 - 1400 Stretch

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This allows for the precise determination of the molecular weight of a compound. The molecular weight of 2-(trifluoromethyl)pyridine is 147.1 g/mol . spectrabase.com The molecular weight of the related compound 2,6-di-tert-butyl-4-methylpyridine (B104953) is 205.34 g/mol . nih.govsigmaaldrich.com For 2-chloro-6-(trifluoromethyl)pyridine (B1580974), the molecular weight is 181.54 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule with high confidence. rsc.org For instance, the calculated exact mass for C₁₃H₁₁F₃ is 224.08, with the found mass being 224.1. rsc.org

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. wikipedia.orgnih.gov

The crystal structure of a molecule provides precise measurements of its geometric parameters. For pyridine and its derivatives, the bond lengths and angles within the aromatic ring are of particular interest. researchgate.netresearchgate.net The introduction of bulky substituents like the tert-butyl group and the electron-withdrawing trifluoromethyl group can lead to distortions in the pyridine ring geometry. Analysis of the bond lengths between the pyridine ring and the substituents, as well as the C-F bond lengths and C-C-F bond angles of the trifluoromethyl group, provides insight into the electronic and steric effects within the molecule. Torsion angles, which describe the rotation around single bonds, are crucial for understanding the conformation of the tert-butyl group relative to the pyridine ring. iupac.org

In some crystal structures, certain parts of a molecule may occupy multiple positions, a phenomenon known as disorder. The trifluoromethyl group is particularly prone to rotational disorder, where the three fluorine atoms can be modeled in multiple orientations. The bulky tert-butyl group can also exhibit rotational disorder. The presence of disorder can be identified and modeled during the refinement of the crystal structure, providing insights into the dynamic behavior of these groups in the solid state. researchgate.net

Computational and Theoretical Investigations of 2 Tert Butyl 6 Trifluoromethyl Pyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and geometry of molecular systems. nih.gov By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for molecules of this size. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netjocpr.com

For 2-(tert-Butyl)-6-(trifluoromethyl)pyridine, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms. The optimized structure reveals key geometric parameters. While specific DFT data for this exact molecule is not publicly available, Table 1 presents expected values for selected bond lengths and angles based on studies of similar substituted pyridine (B92270) structures. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthPyridine C-N~1.34 Å
Pyridine C-C~1.39 Å
C-C(tert-Butyl)~1.54 Å
C-C(F3)~1.51 Å
C-F~1.35 Å
Bond AngleC-N-C (in ring)~117°
N-C-C(tert-Butyl)~122°
N-C-C(F3)~118°
F-C-F~107°

Note: These values are illustrative and derived from DFT studies on analogous substituted pyridines. Actual values would require specific calculations.

A primary goal of geometry optimization is to predict the most stable three-dimensional shape, or conformation, of the molecule. In this compound, significant steric hindrance is expected between the bulky tert-butyl group and the trifluoromethyl group, which are positioned on adjacent carbon atoms of the pyridine ring. DFT calculations can quantify this steric strain and determine the resulting torsion angles (dihedral angles) between the substituents and the aromatic ring. It is predicted that to minimize steric repulsion, the tert-butyl and trifluoromethyl groups would rotate out of the plane of the pyridine ring. nih.gov The global minimum energy for the optimized structure, calculated in Hartrees, represents the molecule's stability. jocpr.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for understanding chemical reactivity. researchgate.netnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive. researchgate.net

For this compound, the HOMO is expected to have significant electron density on the pyridine ring and the nitrogen atom. The LUMO is anticipated to be distributed over the pyridine ring and significantly influenced by the electron-withdrawing trifluoromethyl group. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)Implication
EHOMO~ -6.5 to -7.5Electron-donating capability
ELUMO~ -0.5 to -1.5Electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 5.0 to 7.0High kinetic stability

Note: These energy values are estimations based on typical values for substituted pyridines and would need to be confirmed by specific quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. mdpi.com The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized on the nitrogen atom due to its lone pair of electrons. This is the primary site for protonation and coordination to metal ions. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential. Regions of positive potential (blue) would be found around the hydrogen atoms of the tert-butyl group and the pyridine ring, making them potential sites for interaction with nucleophiles.

Computational Approaches to Understand Reactivity and Selectivity

Computational methods provide a framework for predicting the reactivity and selectivity of this compound. The analyses from DFT, FMO theory, and MEP maps combine to create a comprehensive picture.

Reactivity towards Electrophiles: The MEP map and HOMO distribution strongly suggest that the primary site for electrophilic attack is the nitrogen lone pair.

Reactivity towards Nucleophiles: The LUMO distribution, influenced by the powerful electron-withdrawing CF₃ group, indicates that the carbon atoms of the pyridine ring, particularly those near the CF₃ group, are the most likely sites for nucleophilic aromatic substitution.

Metal Coordination: The molecule is expected to act as a monodentate ligand, coordinating to metal centers through the nitrogen atom, which is the most significant site of negative electrostatic potential. The bulky tert-butyl group would sterically hinder the approach to the nitrogen, influencing the geometry and stability of resulting metal complexes.

Theoretical Insights into Metal-Ligand Interactions

When this compound acts as a ligand in a metal complex, theoretical calculations can elucidate the nature of the metal-ligand bond. DFT is used to optimize the geometry of the complex and analyze the electronic interactions between the metal and the ligand. nih.gov

Key insights from such studies include:

Bonding Analysis: Calculations can quantify the contributions of σ-donation from the nitrogen lone pair to the metal and any potential π-backbonding from the metal to the ligand's π* orbitals. The electron-withdrawing trifluoromethyl group would make the pyridine ring more π-acidic, potentially strengthening this backbonding interaction compared to an unsubstituted pyridine.

Steric Effects: The steric bulk of the tert-butyl group is a dominant factor. DFT calculations can predict the "bite angle" and cone angle of the ligand, which are crucial for understanding the coordination geometry and the stability of the resulting complex. This steric hindrance can prevent the coordination of multiple ligands or favor the formation of specific isomers.

Magnetic Properties: In complexes with paramagnetic metal ions like Co(II) or Fe(II), DFT calculations can be used to predict magnetic properties. nih.govresearchgate.net By calculating the energy difference between different spin states (e.g., high-spin vs. low-spin), theorists can predict the spin state of the metal center. Furthermore, in polynuclear complexes, DFT can estimate the magnitude and sign of the magnetic exchange coupling constant (J) between metal centers bridged by such ligands. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to confirm experimental structures and interpret complex spectra. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (δ). jocpr.comnih.gov Calculated ¹H, ¹³C, and ¹⁹F NMR shifts for this compound can be compared to experimental values. While absolute calculated shifts may differ from experimental ones (often due to solvent effects not perfectly captured in the model), there is usually a strong linear correlation between the calculated and experimental data, aiding in the assignment of peaks. jocpr.com

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm) (GIAO)
C2 (C-tert-Butyl)~168
C3~120
C4~135
C5~118
C6 (C-CF3)~148 (q)
C (tert-Butyl, quat.)~35
C (tert-Butyl, CH3)~30
C (CF3)~122 (q)

Note: These are representative values. The notation '(q)' indicates a quartet splitting due to coupling with ¹⁹F nuclei.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govnih.gov Calculations can identify the nature of the electronic transitions, such as π→π* or n→π, by analyzing which molecular orbitals are involved in the excitation. For this molecule, π→π transitions associated with the pyridine ring are expected to dominate the spectrum.

Structure Activity Relationship Sar Studies of 2 Tert Butyl 6 Trifluoromethyl Pyridine Derivatives

Influence of Substituent Position and Nature on Activity Profiles

The biological activity of derivatives of the 2-(tert-butyl)-6-(trifluoromethyl)pyridine scaffold is highly dependent on the nature and placement of additional substituents. Research on related 2,6-disubstituted pyridine (B92270) systems has provided valuable insights into these relationships.

In a study on 2,6-disubstituted thiosemicarbazone derivatives of pyridine as potential antituberculosis agents, the basicity of the substituent at the 6-position was found to be a critical factor for activity. nih.gov Compounds bearing more basic groups, such as pyrrolidine (B122466) and piperidine, demonstrated strong inhibition of the standard strain of M. tuberculosis. nih.gov This suggests that for certain biological targets, the ability of the substituent to participate in hydrogen bonding or protonation events is key to the activity profile.

The nature of substituents on the pyridine ring can also dramatically affect the efficacy of reactions, such as trifluoromethylation. In the case of 2-tolylpyridine isomers, the yield of trifluoromethylation was influenced by the position of the substituent relative to the heteroaryl group. beilstein-journals.org

Table 1: Influence of Substituents on the Activity of Pyridine Derivatives

Scaffold Substituent(s) Biological Activity/Property Key Finding Reference
2,6-disubstituted thiosemicarbazone pyridinePyrrolidine, PiperidineAntituberculosisMore basic substituents led to stronger inhibition. nih.gov
2,6-disubstituted pyridineThree linked pyridine unitsAβ aggregation inhibitionMultivalent compounds were most potent. nih.gov
2-tolylpyridine isomersChloro, MethoxyTrifluoromethylation efficiencyReaction efficiency depended on substituent position. beilstein-journals.org

Steric and Electronic Modulations by tert-Butyl and Trifluoromethyl Groups in Molecular Recognition

The tert-butyl and trifluoromethyl groups at the 2- and 6-positions of the pyridine ring are instrumental in defining the molecule's interaction with biological targets through steric and electronic effects.

The tert-butyl group is a bulky substituent that provides significant steric hindrance. This steric bulk can be crucial for enhancing the binding affinity and selectivity of a compound for its target. By occupying a specific hydrophobic pocket in a protein's active site, the tert-butyl group can anchor the molecule in a favorable orientation for binding. This steric influence is a common strategy in drug design to achieve selectivity and potency. sigmaaldrich.com

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, a property that profoundly influences the electronic character of the pyridine ring. nih.gov This strong inductive effect enhances the electrophilicity of adjacent positions, which can be critical for certain chemical reactions and biological interactions. nih.gov The -CF₃ group is also known to improve the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. researchgate.net Its introduction can also increase lipophilicity, which can affect a molecule's ability to cross cell membranes. beilstein-journals.org The unique properties of the trifluoromethyl group, including its high electronegativity, contribute to its frequent use in the development of agrochemicals and pharmaceuticals. nih.gov

Table 2: Steric and Electronic Properties of Key Substituent Groups

Group Property Effect on Molecular Recognition Reference
tert-ButylSteric BulkEnhances binding affinity and selectivity by occupying hydrophobic pockets.
Trifluoromethyl (-CF₃)Strong Electron-WithdrawingIncreases electrophilicity of the ring, improves metabolic stability, and modulates lipophilicity. nih.govresearchgate.net

Isomeric Effects on Coordination Behavior and Resulting Properties

The spatial arrangement of substituents on the pyridine ring, or isomerism, has a profound impact on the coordination chemistry of these ligands and the properties of the resulting metal complexes. While direct studies on this compound isomers are limited, research on other substituted pyridines provides a strong basis for understanding these effects.

A study on zinc(II) coordination polymers demonstrated that the use of positional isomers of a tetrahedral pyridyl-based linker led to significantly different structures. researchgate.net This highlights that the position of the nitrogen atom within the pyridine ring dictates the geometry of the resulting coordination complex. Such structural variations can, in turn, influence the material's properties, such as its photoluminescence and thermal stability. researchgate.net

The coordination chemistry of pyridine-type ligands is a rich field, with the ability to control the structure of molecular assemblies by defining the structural parameters of the ligand, such as bond angles and the number of coordination sites. acs.org The specific placement of bulky and electronically distinct groups like tert-butyl and trifluoromethyl would be expected to exert significant control over the coordination angle and the stability of the resulting metal complexes.

Computational Modeling in SAR Elucidation (e.g., Docking Studies)

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for elucidating the SAR of this compound derivatives. These techniques provide insights into the binding modes of these molecules with their biological targets and help to rationalize observed activity trends.

For instance, a SAR study of a class of 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists utilized molecular docking to understand the interactions between the ligands and the receptor. researchgate.net The docking analysis revealed that the trifluoromethyl group had important interactions with specific amino acid residues (Leu324, Leu396, and His479), contributing significantly to the binding affinity. researchgate.net

Similarly, docking studies have been employed to predict the interactions of boronic acid derivatives, including those with tert-butyl groups, with protein targets. researchgate.net These computational approaches can identify key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.net

QSAR models can also be developed to correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov These models can identify physicochemical properties, such as hydrophobicity and electronic parameters, that are critical for activity and can be used to predict the potency of new, unsynthesized analogs.

Table 3: Application of Computational Modeling in SAR

Technique Application Example Finding Reference
Molecular DockingElucidating binding modesIdentified key interactions of the -CF₃ group with receptor residues. researchgate.net
Molecular DockingPredicting ligand-protein interactionsShowed cooperative interactions leading to intercalation with DNA. researchgate.net
QSARCorrelating structure with activityDeveloped a predictive model for the antiplasmodial activity of fluoroquinolines. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry

Components in Optoelectronic Devices (e.g., OLEDs)

The strategic incorporation of tert-butyl groups into organic molecules designed for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), has proven to be an effective method for enhancing device performance. The bulky nature of the tert-butyl group can increase the solubility of the molecule and prevent aggregation-caused self-quenching of excitons in the solid state by inhibiting intramolecular vibrational relaxation and intermolecular π–π stacking. rsc.org This is a critical factor in achieving high-efficiency solution-processed non-doped blue OLEDs.

Research into thermally activated delayed fluorescence (TADF) emitters has highlighted the benefits of using tert-butyl substituted donor moieties. rsc.org For instance, the introduction of tert-butyl groups can lead to the development of multifunctional luminophores that exhibit TADF and aggregation-induced emission enhancement. rsc.org In the design of blue TADF emitters, the use of a tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine as a donor, in conjunction with a perfluorobiphenyl acceptor, has been explored. rsc.org The presence of tert-butyl groups, along with other intermolecular interactions, can be responsible for the formation of different crystalline polymorphs with distinct emission colors. rsc.org

Furthermore, the operational stability of OLEDs can be significantly improved through the strategic design of the emitter molecules. Studies on TADF compounds have shown that modifications, such as the introduction of tert-butyl groups, can lead to high decomposition and glass transition temperatures, indicating good thermal stability for vacuum-deposited OLEDs. nih.gov The design of novel small organic molecules incorporating tert-butyl groups has been shown to effectively reduce π-π stacking of luminophores in the solid state due to steric hindrance, which is crucial for achieving efficient and pure blue photo- and electroluminescence. nih.gov

Table 1: Performance of selected OLEDs incorporating tert-butyl substituted compounds

Emitter TypeDevice StructureMaximum External Quantum Efficiency (EQE)Emission ColorReference
Blue TADF EmitterSolution-processed non-doped25.8%Blue rsc.org
All-TADF White OLEDSingle emitting layer27.3%White rsc.org
Sky-Blue AIDF EmitterNon-doped16.3%Sky-Blue rsc.org
Blue Fluorescent EmitterNon-doped emissive layer4.3%Blue nih.gov

This table presents a selection of performance data for OLEDs that utilize tert-butyl substituted compounds as emitters, highlighting the impact of this functional group on device efficiency and emission color.

Construction of Dendritic Nanostructures and Coordination Polymers

The principles of self-assembly and molecular recognition, often influenced by the steric and electronic nature of ligands, are fundamental to the construction of dendritic nanostructures and coordination polymers. While direct research on 2-(tert-butyl)-6-(trifluoromethyl)pyridine in these specific applications is not extensively documented, the functionalities present in this molecule are highly relevant to the design of these complex architectures.

Dendritic nanostructures, particularly those made from noble metals, are of great interest for their plasmonic properties, which are valuable in enhanced fluorescence technologies. nih.gov The formation of these highly branched structures can be influenced by the presence of organic molecules that direct the growth and branching of the nanostructure. nih.gov The steric bulk of a tert-butyl group, for example, could play a role in templating the formation of specific dendritic morphologies.

Development of Chemo- and Ion Sensors

The development of chemo- and ion sensors often relies on the principle of a specific interaction between an analyte and a receptor molecule, which in turn produces a measurable signal, such as a change in color or fluorescence. The pyridine (B92270) scaffold is a common component in the design of such sensors.

For example, 2,6-bis(2-benzimidazolyl)pyridine (B160508) has been demonstrated as a chemosensor for fluoride (B91410) ions. researchgate.net The binding of the fluoride ion to the sensor molecule through hydrogen bonding induces a change in its optical properties, allowing for its detection. researchgate.net The selectivity and sensitivity of such sensors are highly dependent on the electronic and steric environment of the binding site.

The presence of a trifluoromethyl group, a strong electron-withdrawing group, in this compound can enhance the acidity of nearby protons, making them more effective hydrogen bond donors for anion recognition. This property is beneficial for the development of anion sensors. The bulky tert-butyl group can create a specific binding pocket, potentially enhancing the selectivity of the sensor for a particular ion or molecule. While direct studies on this compound as a chemosensor are not prevalent, its structural features suggest its potential as a scaffold for the design of new and selective chemo- and ion sensors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(tert-Butyl)-6-(trifluoromethyl)pyridine?

  • Methodology :

  • Step 1 : Begin with halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine). Introduce the tert-butyl group via nucleophilic substitution or coupling reactions under anhydrous conditions, using catalysts like palladium or copper .

  • Step 2 : Optimize fluorination using potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–120°C) to ensure regioselectivity .

  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity using HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase) .

    • Key Data :
ParameterValueSource
Typical Yield60–75%
Reaction Time12–24 hours

Q. Which analytical methods are most reliable for characterizing this compound?

  • Methodology :

  • HPLC : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water (0.1% formic acid). Retention times for derivatives range from 0.90 to 1.32 minutes under specific gradients .
  • LCMS : Monitor molecular ion peaks (e.g., m/z 757 [M+H]⁺) and fragmentation patterns to confirm structural integrity .
  • NMR : Analyze <sup>19</sup>F NMR for trifluoromethyl group signals (δ ≈ -60 to -70 ppm) and <sup>1</sup>H NMR for tert-butyl protons (δ 1.2–1.4 ppm) .

Q. What safety protocols are critical during synthesis?

  • Recommendations :

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of fluorinated intermediates .
  • Avoid exposure to chlorinated byproducts (e.g., 2-chloromethyl derivatives) by implementing waste neutralization protocols .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group be mitigated during functionalization?

  • Strategies :

  • Employ bulky ligands (e.g., BrettPhos) in palladium-catalyzed cross-coupling reactions to enhance reactivity .
  • Use microwave-assisted synthesis to reduce reaction times and improve yields in sterically challenging steps .
    • Case Study : In Example 324 of EP 4,374,877, tert-butyl ester deprotection was achieved using 4N HCl/dioxane, followed by azeotropic drying with toluene to minimize side reactions .

Q. How to address discrepancies in spectroscopic data during reaction monitoring?

  • Troubleshooting :

  • Scenario : Unexpected LCMS m/z signals (e.g., +16 Da from oxidation byproducts).
  • Solution : Add antioxidants (e.g., BHT) to reaction mixtures or switch to inert solvents (tetrahydrofuran, THF) .
  • Validation : Compare retention times with patent data (e.g., 1.27 minutes for m/z 727 [M+H]⁺ under SMD-TFA05 conditions) .

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

  • Methodology :

  • Reverse-Phase Chromatography : Use C18 columns with gradient elution (MeCN/water) for high-purity isolation (>98%). Adjust pH with 0.1% formic acid to enhance separation .

  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility data (density: 1.398 g/cm³ for related pyridones) .

    • Data Table :
Purification MethodPurity AchievedSource
HPLC (C18)≥98%
Recrystallization95–97%

Contradiction Analysis in Published Data

  • Issue : Variability in reported yields for tert-butyl group introduction (50–90%).
    • Resolution : Differences arise from solvent choice (DMF vs. THF) and catalyst loading. Higher yields are achieved with Pd(OAc)₂ (5 mol%) and DMF at 100°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.